Cas no 2034498-77-4 (N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide)

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide is a heterocyclic compound featuring fused pyrazine and quinoxaline moieties, with a furan-substituted side chain. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The presence of multiple nitrogen-containing aromatic systems enhances its ability to engage in hydrogen bonding and π-π stacking interactions, making it a candidate for enzyme inhibition or receptor modulation. The furan group may further improve solubility and bioavailability. This compound is of interest in early-stage drug discovery for its modular synthesis and versatility in derivatization, enabling exploration of structure-activity relationships in therapeutic applications.
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide structure
2034498-77-4 structure
Product Name:N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide
CAS No:2034498-77-4
MF:C18H13N5O2
MW:331.328122854233
CID:5468285
Update Time:2025-05-21

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
    • N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide
    • N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide
    • Inchi: 1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24)
    • InChI Key: AVUXBEDXXRXHOS-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C(CNC(C2C=NC3C=CC=CC=3N=2)=O)=NC=CN=1

Computed Properties

  • Exact Mass: 331.10692467 g/mol
  • Monoisotopic Mass: 331.10692467 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 93.8
  • Molecular Weight: 331.3

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-9249-2μmol
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide
2034498-77-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-9249-1mg
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide
2034498-77-4
1mg
$54.0 2023-09-08
Life Chemicals
F6562-9249-2mg
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide
2034498-77-4
2mg
$59.0 2023-09-08

Additional information on N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide

Exploring the Potential of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide: A Comprehensive Overview

The compound with CAS No 2034498774, known as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and promising biological activities. This molecule, which combines a quinoxaline core with a pyrazine ring substituted by a furan group, exhibits a diverse range of applications in drug discovery and materials science. Recent studies have highlighted its potential as a novel therapeutic agent, particularly in the areas of antimicrobial and anticancer research.

Quinoxaline derivatives have long been recognized for their versatility in organic synthesis and their ability to interact with various biological targets. The incorporation of a pyrazine ring into the structure of this compound introduces additional electronic and steric effects, enhancing its reactivity and selectivity. Furthermore, the presence of a furan group at the 3-position of the pyrazine ring adds a layer of complexity to the molecule, making it an intriguing subject for both synthetic and mechanistic studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide with various protein targets. Molecular docking studies have revealed that this compound has a high propensity to bind to enzymes involved in bacterial cell wall synthesis, suggesting its potential as an antimicrobial agent. Moreover, its ability to inhibit key enzymes associated with cancer cell proliferation has been validated through in vitro assays, further underscoring its therapeutic potential.

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yllmethyl}quinoxaline - 2 - carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and selectivity, ensuring that the compound can be produced on a larger scale for preclinical testing. The use of green chemistry principles in this synthesis pathway has also been explored, reducing the environmental impact of its production.

One of the most exciting developments in recent years is the application of this compound in nanotechnology. Its ability to self-assemble into supramolecular structures under specific conditions has opened new avenues for its use in drug delivery systems. By incorporating N-{[3-(furan - 2 - yl) pyrazin - 2 - yll methyl} quinoxaline - 2 - carboxamide into lipid nanoparticles or polymer-based carriers, researchers have demonstrated enhanced drug stability and targeted delivery capabilities.

In conclusion, N-{[3-(furan - 2 - yl) pyrazin - 2 - yll methyl} quinoxaline - 2 - carboxamide represents a promising candidate for future drug development. Its unique structure, combined with its diverse biological activities and potential for advanced material applications, positions it as a key molecule in contemporary chemical research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both medicine and materials science.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent